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Compound of Interest

Compound Name:
N-(4-bromophenyl)-3-

methylbenzamide

Cat. No.: B329467

Get Quote

This guide provides a comprehensive technical overview of 3-methyl-N-(4-

bromophenyl)benzamide, a substituted aromatic amide. The information presented herein is

intended for researchers, scientists, and professionals in the fields of chemical synthesis and

drug development. This document will detail the compound's chemical identity, a robust

synthesis protocol, its spectroscopic characterization, potential applications, and essential

safety information.

Introduction and Chemical Identity
3-methyl-N-(4-bromophenyl)benzamide belongs to the class of N-aryl benzamides, a scaffold

of significant interest in medicinal chemistry due to its presence in a wide array of biologically

active compounds. The structural arrangement of a substituted benzoyl group linked to a

substituted aniline through an amide bond provides a versatile framework for tuning

physicochemical and pharmacological properties.

The IUPAC name for the compound is 3-methyl-N-(4-bromophenyl)benzamide. It is crucial to

distinguish this from its isomers, such as N-(4-bromophenyl)-4-methylbenzamide, where the

methyl group is at the para position of the benzoyl ring.[1]
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Table 1: Chemical Identity of 3-methyl-N-(4-bromophenyl)benzamide

Identifier Value

IUPAC Name 3-methyl-N-(4-bromophenyl)benzamide

Molecular Formula C₁₄H₁₂BrNO

Molecular Weight 290.16 g/mol

Canonical SMILES CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)Br

InChI Key
(Predicted) YXFCRMLFAGXIQP-

UHFFFAOYSA-N

CAS Number (Not readily available)

Synthesis of 3-methyl-N-(4-bromophenyl)benzamide
The synthesis of N-aryl benzamides is a well-established transformation in organic chemistry.

The most common and reliable methods involve the formation of an amide bond between a

carboxylic acid (or its activated derivative) and an amine. Below, two primary synthetic routes

are outlined.

Synthesis via Acyl Chloride
This classic method involves the conversion of the carboxylic acid to a more reactive acyl

chloride, which then readily reacts with the amine.

Workflow Diagram: Acyl Chloride Route
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Step 1: Acyl Chloride Formation

Step 2: Amide Formation
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DCM, 0°C to RT

Pyridine (Base)

3-methyl-N-(4-bromophenyl)benzamide

Click to download full resolution via product page

Caption: Synthesis of the target compound via the acyl chloride intermediate.

Experimental Protocol:

Formation of 3-methylbenzoyl chloride: In a round-bottom flask equipped with a reflux

condenser and a magnetic stirrer, add 3-methylbenzoic acid (1.0 eq). Add thionyl chloride
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(1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours. After cooling,

remove the excess thionyl chloride under reduced pressure to obtain crude 3-methylbenzoyl

chloride, which can be used in the next step without further purification.

Amide Coupling: Dissolve 4-bromoaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane

(DCM) in a separate flask and cool the mixture to 0°C in an ice bath. Add the crude 3-

methylbenzoyl chloride (1.1 eq) dropwise to the cooled solution with stirring. Allow the

reaction to warm to room temperature and stir for 4-6 hours.

Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M

HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄,

filter, and concentrate under reduced pressure. Purify the resulting crude solid by

recrystallization from ethanol or by column chromatography on silica gel to afford the pure 3-

methyl-N-(4-bromophenyl)benzamide.

Synthesis via Carbodiimide Coupling
This method directly couples the carboxylic acid and the amine using a coupling agent,

avoiding the need to first synthesize the acyl chloride.

Workflow Diagram: Carbodiimide Coupling Route
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Click to download full resolution via product page

Caption: Direct amide synthesis using DCC/DMAP coupling.

Experimental Protocol:

Reaction Setup: To a solution of 3-methylbenzoic acid (1.0 eq), 4-bromoaniline (1.0 eq), and

a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane

(DCM), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) at 0°C.

Reaction Execution: Stir the reaction mixture at room temperature for 12-18 hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up and Purification: A white precipitate of dicyclohexylurea (DCU) will form. Filter off

the DCU and wash the filtrate with 1M HCl and saturated NaHCO₃ solution. Dry the organic

layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by

column chromatography on silica gel or recrystallization. This method is adapted from a

similar synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.[2]

Spectroscopic Characterization
While specific experimental spectra for 3-methyl-N-(4-bromophenyl)benzamide are not readily

available in the cited literature, a detailed prediction of the expected spectroscopic data can be

made based on the analysis of closely related compounds.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the

methyl group.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
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Protons Predicted δ (ppm) Multiplicity
Coupling Constant
(J)

Amide NH ~8.0-8.5 br s -

Aromatic (3-

methylbenzoyl)
~7.3-7.7 m -

Aromatic (4-

bromophenyl)
~7.4-7.6 AA'BB' system (two d) ~8.5 Hz

Methyl (CH₃) ~2.4 s -

The chemical shifts are estimations based on data from similar compounds like 3-methyl-N-

phenylbenzamide and N-(4-bromophenyl)benzamide.[3]

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon

environments.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Predicted δ (ppm)

Carbonyl (C=O) ~166

Aromatic (C-Br) ~117

Aromatic (ipso-NH) ~138

Aromatic (ipso-CO) ~135

Aromatic (ipso-CH₃) ~138

Aromatic (CH) ~120-133

Methyl (CH₃) ~21

The prediction is based on the general chemical shift ranges for substituted benzamides and

the "heavy atom effect" of bromine which can cause an upfield shift for the ipso-carbon.[4]
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Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

Table 4: Predicted IR Absorption Frequencies

Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch ~3300 Medium

C-H Stretch (Aromatic) ~3050 Medium

C=O Stretch (Amide I) ~1660 Strong

N-H Bend (Amide II) ~1540 Strong

C=C Stretch (Aromatic) ~1600, 1480 Medium-Strong

C-N Stretch ~1300 Medium

C-Br Stretch ~600-500 Medium

These frequencies are based on typical values for secondary amides and substituted benzene

rings.

Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Molecular Ion (M⁺): Expected at m/z 290 and 292 with approximately equal intensity,

corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Key Fragments:

m/z 119: [CH₃C₆H₄CO]⁺ (3-methylbenzoyl cation)

m/z 171/173: [BrC₆H₄NH]⁺ (4-bromoanilino cation)

m/z 91: [C₇H₇]⁺ (tropylium ion from the 3-methylbenzoyl moiety)
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Applications and Field Insights
N-aryl benzamides are recognized as "privileged structures" in drug discovery due to their

ability to interact with a wide range of biological targets. While specific applications for 3-

methyl-N-(4-bromophenyl)benzamide are not extensively documented, the broader class of

compounds has shown significant potential in several therapeutic areas:

Anticancer Agents: Many substituted benzamides have been investigated as inhibitors of

histone deacetylases (HDACs), which are promising targets for cancer therapy.[5]

Antimicrobial Activity: The benzamide scaffold is present in numerous compounds with

antibacterial and antifungal properties.[6]

Enzyme Inhibition: N-aryl benzamides have been developed as inhibitors for various

enzymes, including soluble epoxide hydrolase (sEH), which is implicated in hypertension and

inflammation.

The specific substitution pattern of 3-methyl-N-(4-bromophenyl)benzamide, with a lipophilic

bromine atom and a methyl group, suggests that it could be a valuable intermediate or a

candidate for screening in drug discovery programs targeting these and other biological

pathways.

Safety and Handling
As a research chemical, 3-methyl-N-(4-bromophenyl)benzamide should be handled with

appropriate care in a laboratory setting.

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of

dust.

First Aid:

Skin Contact: Wash the affected area with soap and plenty of water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

For detailed safety information, it is always recommended to consult the specific Safety Data

Sheet (SDS) provided by the supplier.

Conclusion
3-methyl-N-(4-bromophenyl)benzamide is a well-defined chemical entity with accessible

synthetic routes. Its structural features make it an interesting candidate for further investigation

in medicinal chemistry and materials science. This guide provides a foundational understanding

of its synthesis and predicted characteristics, offering a solid starting point for researchers and

drug development professionals.

References
Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides. RSC

Advances. (2021). Available at: [Link]

Benzamide, N-(4-bromophenyl)-4-methyl-. NIST Chemistry WebBook. (2025). Available at:

[Link]

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-

Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. (2022). Available at: [Link]

Synthesis and characterization of an N4-(4-bromo phenyl 1) substituted thiosemicarbazide

and a series of alkyloxy substituted thiosemicarbazones as potential antibacterial agent.

ResearchGate. (2020). Available at: [Link]

Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-

bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. (2025). Available at: [Link]

3-Methyl-N-(4-methylphenyl)benzamide. PubMed. (2011). Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10868e
https://webbook.nist.gov/cgi/cbook.cgi?ID=C105753&Mask=200
https://www.mdpi.com/2227-9717/10/9/1800
https://www.researchgate.net/publication/343467664_Synthesis_and_characterization_of_an_N4-4-bromo_phenyl_1_substituted_thiosemicarbazide_and_a_series_of_alkyloxy_substituted_thiosemicarbazones_as_potential_antibacterial_agent
https://www.researchgate.net/publication/235634621_Synthesis_spectroscopic_characterization_mass_spectrometry_and_crystal_structure_of_N-4-bromophenylaminocarbonothioylbenzamide
https://pubmed.ncbi.nlm.nih.gov/22219929/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b329467?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-(4-bromophenyl)-3-(trifluoromethyl)benzamide (C14H9BrF3NO). PubChemLite. (2025).

Available at: [Link]

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

Med Chem (Los Angeles). (2018). Available at: [Link]

N-(3-bromophenyl)-4-methylbenzamide (C14H12BrNO). PubChemLite. (2026). Available at:

[Link]

4-bromo-N-[(3-bromophenyl)methylideneamino]benzamide. PubChem. (2025). Available at:

[Link]

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their

Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase

Inhibitor Activities, and Docking Studies. PMC. (2024). Available at: [Link]

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry

Stack Exchange. (2018). Available at: [Link]

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their

Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase

Inhibitor Activities, and Docking Studies. MDPI. (2024). Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://chemistry.stackexchange.com/questions/88647/assigning-the-13c-nmr-spectrum-of-bromobenzene-and-4-bromobenzophenone
https://pubchemlite.lcsb.uni.lu/e/compound/853729
https://pubchemlite.lcsb.uni.lu/e/compound/853729
https://www.researchgate.net/publication/363456612_Synthesis_and_characterization_of_an_N4-4-bromo_phenyl_1_substituted_thiosemicarbazide_and_a_series_of_alkyloxy_substituted_thiosemicarbazones_as_potential_antibacterial_agent
https://www.benchchem.com/product/b329467/docs#an-in-depth-technical-guide-to-3-methyl-n-4-bromophenyl-benzamide
https://www.benchchem.com/product/b329467/docs#an-in-depth-technical-guide-to-3-methyl-n-4-bromophenyl-benzamide
https://www.benchchem.com/product/b329467/docs#an-in-depth-technical-guide-to-3-methyl-n-4-bromophenyl-benzamide
https://www.benchchem.com/product/b329467/docs#an-in-depth-technical-guide-to-3-methyl-n-4-bromophenyl-benzamide
https://www.benchchem.com/product/b329467?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b329467?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b329467?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

